molecular formula C8H16ClNO2 B3113907 Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride CAS No. 1987332-74-0

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

Cat. No.: B3113907
CAS No.: 1987332-74-0
M. Wt: 193.67
InChI Key: FMMZLCYSKLNGPT-UHFFFAOYSA-N
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Description

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride is a chemical compound belonging to the class of amino acids. It is characterized by its white to off-white crystalline powder form and its solubility in water. This compound is used as a reagent in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride involves several steps. One common method includes the reaction of ethyl 3-aminocyclobutanecarboxylate with methyl iodide under specific conditions to introduce the methyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride can be compared with other similar compounds, such as:

    Aziridines: These compounds are also used as building blocks in organic synthesis but have different reactivity and properties.

    Azetidines: Similar to aziridines, azetidines are nitrogen analogs and have unique chemical behaviors.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and has different applications compared to this compound.

The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for certain synthetic and research applications.

Properties

IUPAC Name

ethyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMZLCYSKLNGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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